Tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate is an organic compound that features a thiazole ring, an aminopropyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the aminopropyl group and the tert-butyl ester. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole ring. The aminopropyl group can be introduced via nucleophilic substitution reactions, and the tert-butyl ester can be formed through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the ester group.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
Tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: Another compound with an aminopropyl group, used in surface functionalization.
N-Boc-1,3-propanediamine: A compound with a similar aminopropyl group, used in the synthesis of pharmaceuticals.
Uniqueness
Tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of the thiazole ring and the tert-butyl ester, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-8-10(11(15)16-12(2,3)4)17-9(14-8)6-5-7-13/h5-7,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVOMLBUQFJVNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCCN)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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